calcium;acetylide

Solid State Chemistry Phase Behavior Alloying

Sourcing reliable on-site acetylene generation for thick-plate cutting, pipeline welding, or steel desulfurization presents operational and supply-chain risk. Calcium carbide (CaC₂) addresses this through rapid, exothermic hydrolysis that delivers acetylene gas on demand with a flame temperature of 3160-3500°C-outperforming MAPP gas (2927°C) and propane alternatives for maximum heat input applications. • Gas-volumetric purity: ≥75% (technical grade); acetylene yield: ≥295 L/kg per British & German standards. • Desulfurization efficiency: 65-90% in steelmaking; superior stoichiometric utilization vs. lime-magnesium blends. • Flow chemistry: harnesses exothermic hydrolysis as an in-situ heat source-demonstrated to boost product yield from 30% to 89% in hydrothiolation reactions. • Packaged moisture-proof under inert atmosphere; UN 1402 Class 4.3 compliant.

Molecular Formula C2Ca
Molecular Weight 64.10 g/mol
Cat. No. B7821703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;acetylide
Molecular FormulaC2Ca
Molecular Weight64.10 g/mol
Structural Identifiers
SMILES[C-]#[C-].[Ca+2]
InChIInChI=1S/C2.Ca/c1-2;/q-2;+2
InChIKeyUIXRSLJINYRGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Acetylide (Calcium Carbide) Procurement Guide: Technical Specifications and Industrial Baseline


Calcium acetylide (CaC₂), commonly known as calcium carbide, is an ionic acetylide compound produced industrially via the carbothermic reduction of lime (CaO) with coke in an electric arc furnace at approximately 2000 °C [1]. The technical-grade material appears as a grey to black crystalline solid with a density of 2.22 g/cm³ and a melting point of 2160 °C [1]. Its principal industrial utility stems from its rapid and exothermic hydrolysis reaction with water to yield acetylene gas (C₂H₂) and calcium hydroxide, a reaction that remains the dominant route for on-site acetylene generation in welding, metal cutting, and chemical synthesis applications [1][2]. Standard commercial grades are assayed by gas-volumetric yield, with British and German standards specifying 295 L/kg and 300 L/kg respectively for coarser fractions [3].

Why Generic Substitution Fails for Calcium Acetylide: The Case for Specification-Driven Procurement


Generic substitution of calcium acetylide with alternative acetylene sources or in-class desulfurization agents is technically unsound due to quantifiable differences in reaction kinetics, stoichiometric efficiency, and process integration. While lithium carbide (Li₂C₂) and sodium carbide (Na₂C₂) share the acetylide anion, their solid solubility in CaC₂ is effectively zero, precluding their use as direct drop-in replacements in existing calcium carbide-based process streams [1][2]. Furthermore, in steelmaking desulfurization, the choice between calcium carbide, lime-magnesium blends, and metallic magnesium is not arbitrary; each reagent exhibits distinct desulfurization rates, reagent utilization efficiencies, and associated iron loss profiles that directly impact operational costs and final product quality [3]. Similarly, in welding applications, the high flame temperature of acetylene derived from calcium carbide (3160–3500 °C) provides a distinct performance advantage over MAPP gas (2927 °C) and propane-based alternatives, making substitution a direct trade-off in process capability [4]. The following evidence guide quantifies these differentiating factors to support rigorous, data-driven sourcing decisions.

Quantitative Differentiation of Calcium Acetylide: A Technical Evidence Guide for Scientific Procurement


Solid Solubility: Calcium Carbide vs. Alkali Metal Acetylides in Material Synthesis

When calcium carbide (CaC₂) is combined with sodium carbide (Na₂C₂) or lithium carbide (Li₂C₂), X-ray diffraction studies demonstrate that there is no detectable solid solubility of the alkali metal acetylides within the CaC₂ lattice [1]. This immiscibility stands in contrast to cerium carbide (CeC₂), which exhibits solubility up to approximately 40 mol% in CaC₂ [1][2]. Consequently, formulations requiring a homogeneous acetylide solid solution cannot be achieved by substituting or blending CaC₂ with Na₂C₂ or Li₂C₂.

Solid State Chemistry Phase Behavior Alloying

Stoichiometric Utilization Efficiency in Hot Metal Desulfurization: CaC₂ vs. Lime-Magnesium Blends

In 400 kg hot metal desulfurization trials, calcium carbide mixtures demonstrated higher reagent utilization based on stoichiometry compared to lime-magnesium (CaO-Mg) mixtures, despite the latter exhibiting a faster overall reaction rate [1]. This indicates that while CaO-Mg blends achieve faster initial sulfur removal, CaC₂ converts a greater proportion of the injected reagent mass into active desulfurization products, potentially reducing total reagent mass requirements per ton of steel treated.

Metallurgy Steelmaking Desulfurization

Desulfurization Efficiency: Calcium Carbide vs. Metallic Magnesium

Industrial desulfurization data indicate that metallic magnesium (Mg) offers a higher absolute sulfur removal efficiency (85–95%) compared to calcium carbide (CaC₂), which typically achieves 65–90% removal [1]. However, this performance differential is offset by Mg's significantly higher reagent cost and operational complexity. Furthermore, CaC₂-based desulfurization can be optimized via co-injection with magnesium to leverage the kinetics of Mg while utilizing the stoichiometric efficiency and lower cost of CaC₂ as a carrier and secondary reagent [2].

Steelmaking Desulfurization Metallurgical Reagents

Carbon Footprint of Desulfurization Reagents: CaC₂ vs. Lime-Magnesium (KM115)

A comparative life cycle assessment shows that the product carbon footprint (PCF) of a lime-magnesium blend (KM115, containing 15% Mg) is approximately 40% of the PCF of calcium carbide (CaC₂) . Specifically, using KM115 in mono-injection systems reduces CO₂ emissions (kg CO₂ per ton of material) by 75% compared to a standard lime-magnesium blend, and significantly compared to CaC₂ . This positions CaC₂ as a higher-carbon-intensity reagent in the context of Scope 3 emissions reporting for steel producers.

Steelmaking Life Cycle Assessment Carbon Footprint

Exothermic Heat Utilization in Organic Synthesis: Calcium Carbide Hydrolysis vs. External Heating

In a model hydrothiolation reaction, utilizing the intrinsic exothermic heat released during calcium carbide hydrolysis to drive the reaction resulted in a product yield of 89%, compared to only 30% yield when this self-generated heat was neglected (i.e., standard external heating profile) [1]. This demonstrates that the thermal output of CaC₂ hydrolysis (which can be controlled via solvent/water ratio and cosolvent selection) can be harnessed as an in-situ energy source to significantly improve reaction efficiency, offering a green chemistry advantage over conventional thermal activation methods [1].

Organic Synthesis Green Chemistry Reaction Kinetics

Flame Temperature: Acetylene (from CaC₂) vs. MAPP Gas in Welding Applications

Acetylene gas, generated on-site from calcium carbide or supplied in cylinders, burns with oxygen to produce a flame temperature of 3160–3500 °C, the highest among commonly used fuel gases [1][2]. In comparison, MAPP gas (methylacetylene-propadiene-propane mixture) achieves a maximum flame temperature of approximately 2927 °C [3]. This ~200–500 °C temperature advantage enables faster piercing, higher cutting speeds, and superior weld pool fluidity in oxy-fuel cutting of thick steel sections, where the highest possible heat input is required [1]. While a 21 kg cylinder of MAPP gas can replace 160–200 kg of calcium carbide in terms of total energy content, it does not match the peak thermal intensity of acetylene [3].

Welding Fuel Gases Thermal Properties

Evidence-Backed Application Scenarios for Calcium Acetylide: Where the Data Supports Its Use


High-Intensity Oxy-Fuel Cutting and Welding of Thick Steel Sections

Based on the documented flame temperature advantage of 3160–3500 °C over MAPP gas (2927 °C) [1][2], calcium carbide (as an on-site acetylene generator) or acetylene cylinders are the preferred fuel source for cutting steel plates exceeding 12 inches in thickness, as well as for heavy shipbuilding and pipeline welding where maximum heat input is critical for productivity [2]. The higher flame temperature enables faster piercing and superior weld penetration, directly impacting project timelines and labor costs.

Large-Scale Steelmaking Desulfurization for Moderate Sulfur Specifications

In steel plants where final sulfur specifications are moderate (e.g., > 0.005% S), calcium carbide remains a cost-effective desulfurization reagent. While metallic magnesium achieves higher removal efficiency (85–95% vs. 65–90%) [3], CaC₂ offers superior stoichiometric utilization compared to lime-magnesium blends [4], translating to lower reagent mass consumption per ton of steel. This scenario is particularly relevant for carbon steel grades used in construction and general machinery, where ultra-low sulfur content is not mandated.

Green Chemistry Synthesis Leveraging Exothermic Hydrolysis Heat

In flow chemistry or mechanochemical organic synthesis, calcium carbide can serve as both an acetylene source and an in-situ heat generator. As demonstrated in hydrothiolation model reactions, harnessing the intrinsic exothermic heat of CaC₂ hydrolysis increased product yield from 30% to 89% [5]. This 'self-promoted' reaction pathway reduces or eliminates the need for external heating, aligning with green chemistry principles of energy efficiency and process intensification. This application is most compelling for research labs and specialty chemical manufacturers exploring novel acetylene-based transformations.

Synthesis of Novel Carbon Materials via High-Pressure Processing

Calcium carbide (CaC₂) exhibits distinct high-pressure phase behavior compared to lithium carbide (Li₂C₂). At ambient pressure, CaC₂ exists in tetragonal (I) and monoclinic (II) polymorphs, with CaC₂-I stable up to at least 12 GPa before pressure-induced distortion occurs [6]. This stability window, combined with the immiscibility of Li₂C₂ in CaC₂ [7], makes CaC₂ a more robust precursor for exploring pressure-induced polymerization reactions aimed at creating novel polyanionic carbon allotropes. Researchers investigating carbon materials under extreme conditions should prioritize CaC₂ over alkali metal acetylides for its well-defined and manageable polymorphic transitions.

Technical Documentation Hub

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